molecular formula C16H19NO3S B14169632 (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 852306-61-7

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14169632
CAS No.: 852306-61-7
M. Wt: 305.4 g/mol
InChI Key: FYRHQWZSRFCTLE-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzothiophene moiety and the carboxylate group under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate: Similar structure with a different position of the carboxylate group.

    (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate: Similar structure with a different position of the carboxylate group.

    (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate: Similar structure with a different position of the carboxylate group.

Uniqueness

The uniqueness of (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

852306-61-7

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H19NO3S/c1-9-4-5-12-14(8-21-15(12)6-9)16(18)19-7-13-10(2)17-20-11(13)3/h8-9H,4-7H2,1-3H3

InChI Key

FYRHQWZSRFCTLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)OCC3=C(ON=C3C)C

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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